molecular formula C10H7N3 B11915706 3-Aminoisoquinoline-6-carbonitrile CAS No. 1337879-68-1

3-Aminoisoquinoline-6-carbonitrile

Cat. No.: B11915706
CAS No.: 1337879-68-1
M. Wt: 169.18 g/mol
InChI Key: YVDSTDSDVBTLRD-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline-6-carbonitrile is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisoquinoline-6-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method highly depends on the nature of the nitrogen substrates used. Ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields, whereas secondary amines are less efficient .

Another method involves the metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This approach enables the facile synthesis of various 3-aminoisoquinolines from readily available starting materials .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Aminoisoquinoline-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the amino and nitrile groups, which provide distinct reactivity and potential for the synthesis of diverse derivatives. This dual functionality makes it a versatile scaffold in medicinal chemistry and other scientific research fields .

Properties

CAS No.

1337879-68-1

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

3-aminoisoquinoline-6-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-7-1-2-8-6-13-10(12)4-9(8)3-7/h1-4,6H,(H2,12,13)

InChI Key

YVDSTDSDVBTLRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C#N)N

Origin of Product

United States

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